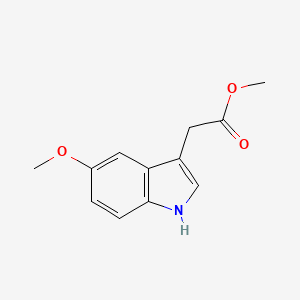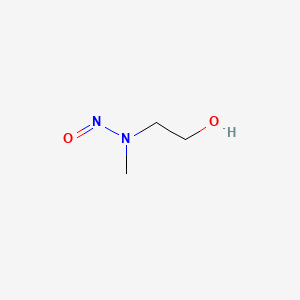
1-(2-Methoxyphenyl)piperidine
Overview
Description
“1-(2-Methoxyphenyl)piperidine” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of “1-(2-Methoxyphenyl)piperidine” is C12H17NO . It has an average mass of 191.270 Da and a Monoisotopic mass of 191.131012 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Methoxyphenyl)piperidine” are not detailed in the searched resources, piperidines in general are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxyphenyl)piperidine” include a density of 1.0±0.1 g/cm3, boiling point of 303.1±25.0 °C at 760 mmHg, and a flash point of 89.4±25.5 °C . It also has a molar refractivity of 57.7±0.3 cm3 .
Scientific Research Applications
Pharmaceuticals
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread .
Anticancer Agents
Piperidine derivatives are used in over twenty drug classes, including anticancer agents . They are used in the development of pro-tumorigenic receptor inhibitors and apoptosis initiators .
Alzheimer’s Disease Therapy
Piperidine derivatives are used in drugs for Alzheimer’s disease therapy . They are used in the development of anticholinergics .
Analgesics
Piperidine derivatives are used in the development of analgesics . They are used for severe pain relief and as a third-line therapy in the treatment of neuropathic pain .
Antibiotics
Piperidine derivatives are used in the development of antibiotics . They are used in the treatment of various bacterial infections .
Antipsychotics
Piperidine derivatives are used in the development of antipsychotics . They are used in the treatment of various psychiatric disorders .
Antioxidants
Piperidine derivatives are used in the development of antioxidants . They are used in the prevention of oxidative stress-related diseases .
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-(2-Methoxyphenyl)piperidine” and similar compounds may continue to play a significant role in drug design and the pharmaceutical industry.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives are common moieties incorporated in a variety of natural alkaloids and pharmaceutical molecules . They have been used in drugs such as urapidil, an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Mode of Action
It’s known that piperidine derivatives can have diverse modes of action depending on their specific structure and the biological targets they interact with .
Biochemical Pathways
For instance, in biosynthesis, Δ1-piperideine plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives can have diverse effects at the molecular and cellular level, depending on their specific structure and the biological targets they interact with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
properties
IUPAC Name |
1-(2-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDWMGREEOZXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282946 | |
| Record name | 1-(2-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5181-06-6 | |
| Record name | 5181-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















